

Gentiobiose: From a Bitter Root to a Sweet Spot in Glycoscience

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-O-*b*-D-Glucopyranosyl-D-glucose

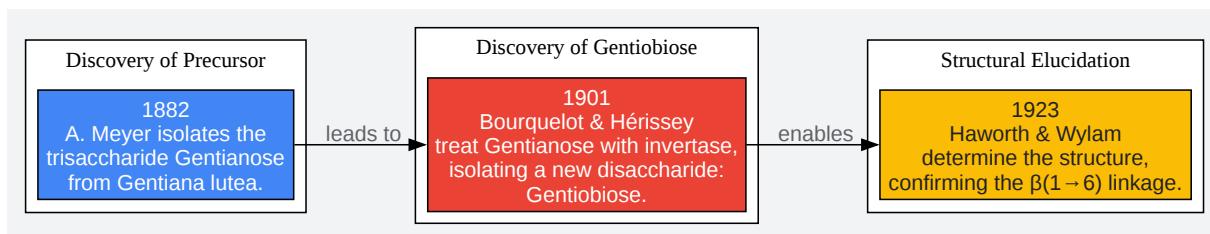
Cat. No.: B130068

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Synthesis, and Application of β -D-Glucopyranosyl-(1 \rightarrow 6)-D-glucose

Foreword

In the vast and intricate world of carbohydrates, the disaccharide gentiobiose holds a unique position. Initially identified from the roots of the gentian plant, its journey from a botanical curiosity to a valuable tool in modern biotechnology and drug development is a compelling narrative of scientific inquiry. This guide provides a comprehensive overview of gentiobiose, tracing its historical discovery, detailing its physicochemical properties, outlining modern synthesis protocols, and exploring its expanding applications for researchers, scientists, and professionals in drug development.


The Historical Unveiling of a Bitter Sugar

The story of gentiobiose is intrinsically linked to the study of natural products from the *Gentiana* genus. The journey began not with the disaccharide itself, but with a more complex sugar.

The Precursor: Gentianose In 1882, A. Meyer first isolated a trisaccharide from the roots of yellow gentian (*Gentiana lutea*), which he named gentianose^[1]. This discovery set the stage for identifying its constituent parts.

A Pivotal Enzymatic Cleavage The definitive discovery of gentiobiose is credited to the French chemists E. Bourquelot and H. Hérissey. In 1901, they demonstrated that treating gentianose with the enzyme invertase resulted in its hydrolysis, yielding fructose and a previously unknown disaccharide[1][2]. They named this new sugar gentiobiose, a nod to its origin.

Structural Elucidation in the Golden Age of Carbohydrate Chemistry The early 20th century was a period of profound advancement in understanding carbohydrate structures, largely pioneered by the work of Nobel laureate Emil Fischer[3][4][5]. His development of phenylhydrazine as a reagent to form crystalline osazones was instrumental in identifying and differentiating sugars[3][6]. While Fischer laid the foundational methodologies, the specific structural determination of gentiobiose, defining it as two glucose units joined by a $\beta(1 \rightarrow 6)$ linkage, was solidified by the work of Haworth and Wylam in 1923[7]. Later work by scientists like G. Zemplén further refined the isolation of gentiobiose from natural sources, often via its more stable octaacetate derivative[1].

[Click to download full resolution via product page](#)

A timeline of key milestones in the discovery and characterization of gentiobiose.

Physicochemical Profile and Structure

Gentiobiose is a reducing disaccharide composed of two D-glucose units. Its defining feature is the $\beta(1 \rightarrow 6)$ glycosidic bond connecting the anomeric carbon (C1) of the first glucose unit to the C6 primary alcohol of the second[5][8][9][10][11]. This linkage is responsible for its distinct properties, most notably its bitter taste, which contrasts with its sweet isomer, isomaltose ($\alpha(1 \rightarrow 6)$ linkage).

Chemical Structure of Gentiobiose (β -D-Glucopyranosyl-(1 \rightarrow 6)-D-glucose)Haworth projection of β -Gentiobiose.[Click to download full resolution via product page](#)

The Haworth projection of β -Gentiobiose, illustrating the $\beta(1 \rightarrow 6)$ glycosidic linkage.

Property	Value
Systematic Name	β -D-Glucopyranosyl-(1 \rightarrow 6)-D-glucose
Common Names	Gentiobiose, Amygdalose
Chemical Formula	$C_{12}H_{22}O_{11}$ ^{[5][7][8]}
Molar Mass	342.30 g·mol ⁻¹ ^{[5][7][8]}
Appearance	White to off-white crystalline powder ^{[6][7][8]}
Melting Point	190 to 195 °C (decomposes) ^{[7][8][10]}
Solubility	Soluble in water and hot methanol ^[8]
Taste	Distinctly bitter ^{[3][5][8]}

Natural Occurrence and Biological Roles

While first discovered in gentian root, gentiobiose is found in various natural contexts, often playing more than a simple structural or storage role.

- In Plants: Its primary source is the root of *Gentiana* species, where it exists as a component of gentianose^[1]. It is also found in saffron, where it forms the disaccharide backbone of crocin, the pigment responsible for saffron's vibrant color^[8]. Intriguingly, gentiobiose has been identified as a potential signaling molecule, or "oligosaccharin," in ripening tomato fruit, suggesting a role in plant development^[4].

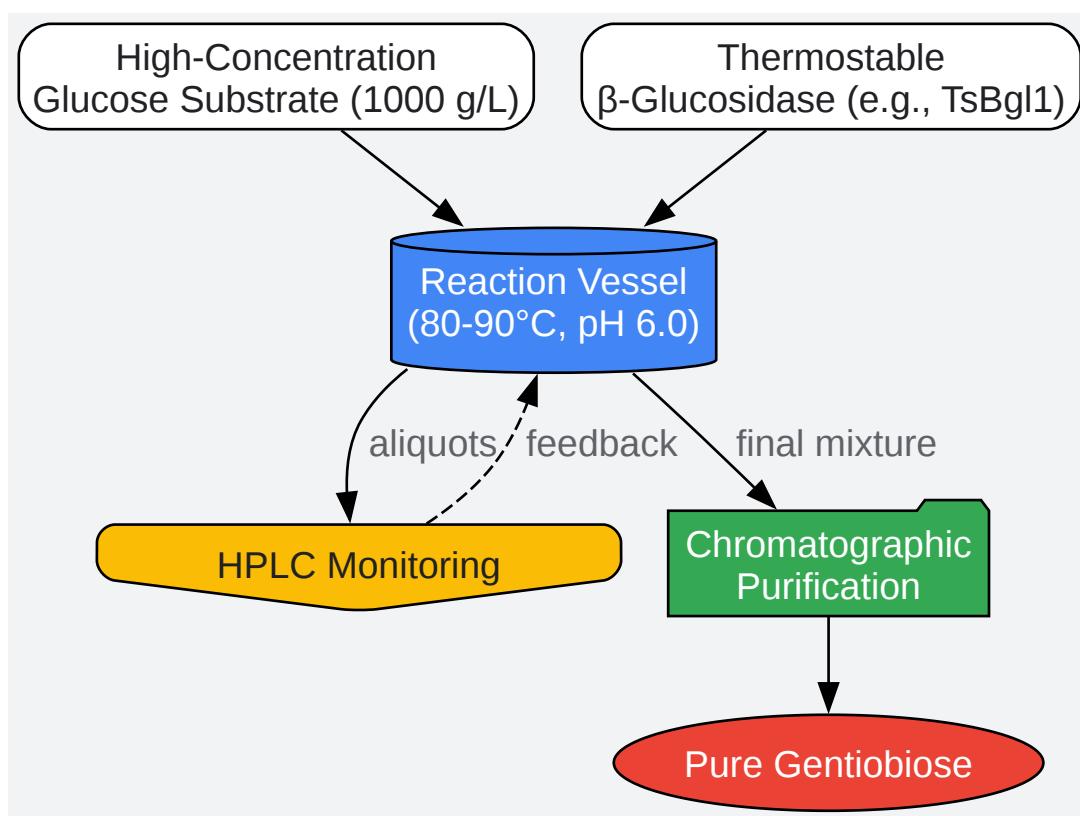
- As a Byproduct: Gentiobiose can be formed as an undesirable byproduct during the acid-catalyzed condensation of glucose in the production of glucose syrup and through the caramelization of glucose[8][10]. Its presence imparts a bitter taste to these products.
- Microbial World: Various microorganisms can produce gentiobiose. For instance, some *Acetobacter* species are known to form gentiobiose when grown in glucose-rich media.

Methodologies for Synthesis: A Technical Overview

The impracticality of extracting gentiobiose from natural sources in large quantities has driven the development of robust synthesis methods. Both enzymatic and chemical routes are employed, each with distinct advantages.

Enzymatic Synthesis via Transglycosylation

The most common and efficient method for gentiobiose production is enzymatic synthesis. This process leverages the reversible nature of glycosidase enzymes.


Causality of the Experimental Choice: In their natural function, β -glucosidases hydrolyze β -glycosidic bonds by adding water. However, by dramatically increasing the concentration of the substrate (glucose), water as a nucleophile is outcompeted by the hydroxyl groups of other glucose molecules. This forces the enzyme to catalyze a transglycosylation reaction, forming a new glycosidic bond instead of breaking one. The $\beta(1 \rightarrow 6)$ linkage is often favored thermodynamically by many β -glucosidases, leading to gentiobiose as a primary product.

Experimental Protocol: Synthesis using a Thermostable β -Glucosidase

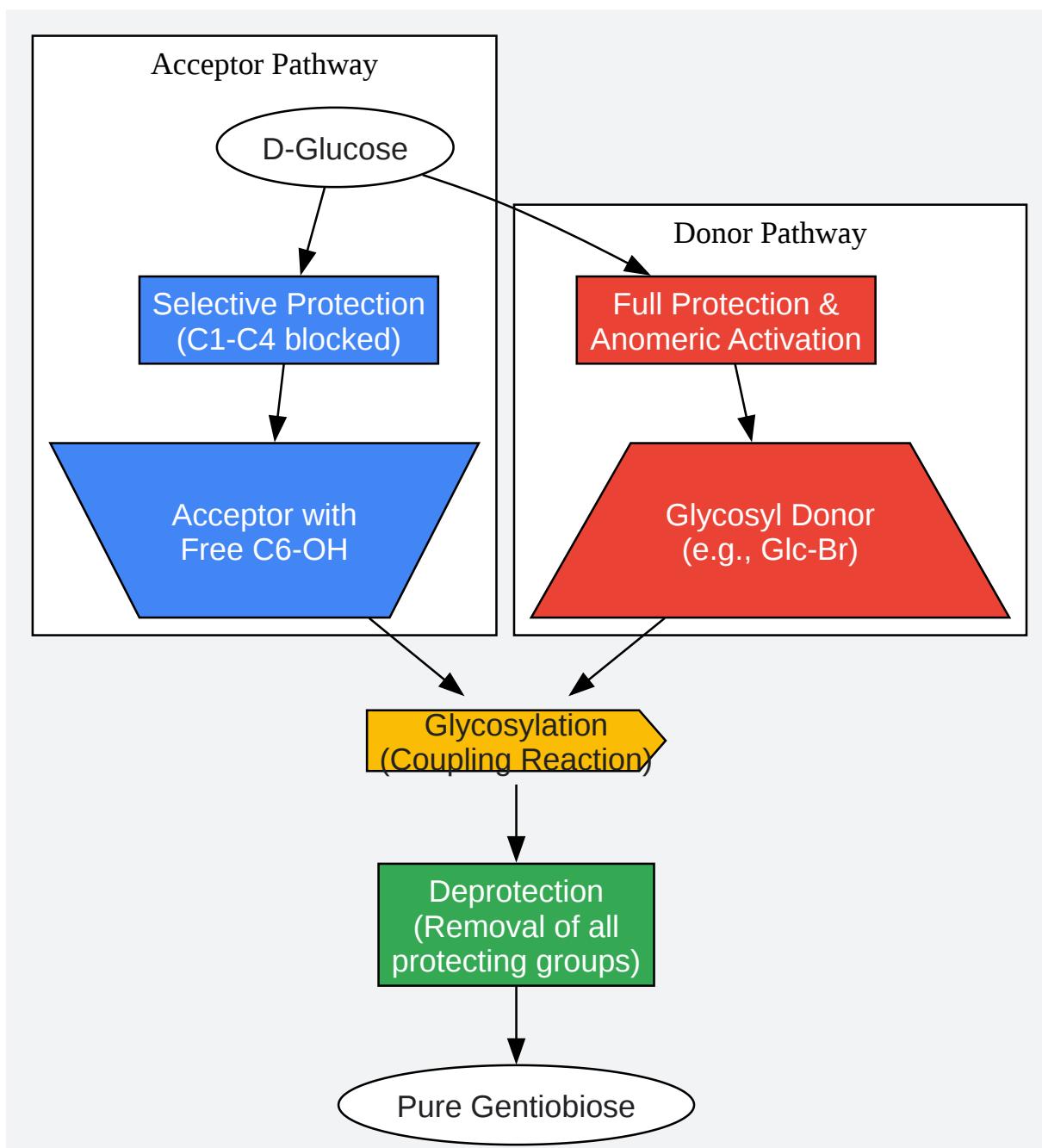
This protocol is based on methodologies described for thermostable enzymes like TsBgl1 from *Thermotoga* sp., which offer advantages in industrial settings due to their robustness at high temperatures and substrate concentrations[3].

- **Enzyme Source:** A purified, thermostable GH1 β -glucosidase with high transglycosylation activity.
- **Substrate Preparation:** Prepare a high-concentration glucose syrup (e.g., 800-1000 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). The high concentration is critical to favor synthesis over hydrolysis.

- Enzymatic Reaction:
 - Heat the glucose substrate to the optimal temperature for the enzyme (e.g., 80-90 °C for TsBgl1).
 - Add the β -glucosidase at a predetermined concentration (e.g., 500 Units per gram of glucose)[3].
 - Maintain the reaction at the optimal temperature with gentle agitation for a set period (e.g., 12-24 hours).
- Reaction Monitoring: Periodically take aliquots and terminate the enzymatic reaction (e.g., by boiling for 10 minutes). Analyze the product composition using High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column to quantify glucose, gentiobiose, and other synthesized oligosaccharides.
- Purification: Upon completion, the enzyme can be denatured and removed. The resulting syrup, rich in gentiobiose, can be purified using techniques like preparative chromatography to isolate gentiobiose from residual glucose and other disaccharide isomers.

[Click to download full resolution via product page](#)

Workflow for the enzymatic synthesis of gentiobiose via transglycosylation.


Chemical Synthesis

Chemical synthesis offers precise control but requires a more complex, multi-step approach involving protection group chemistry.

Causality of the Experimental Choice: Glucose has five hydroxyl groups of varying reactivity. To selectively form the $\beta(1 \rightarrow 6)$ linkage, all other hydroxyl groups on the donor and acceptor molecules must be temporarily blocked with protecting groups. This prevents the formation of a statistical mixture of all possible linkage isomers (e.g., $1 \rightarrow 2$, $1 \rightarrow 3$, $1 \rightarrow 4$). The choice of protecting groups is critical for ensuring high yields and allowing for deprotection under conditions that do not cleave the newly formed glycosidic bond.

General Workflow for Chemical Synthesis

- **Selective Protection of Acceptor:** D-glucose is treated with reagents that selectively protect the hydroxyls at C1, C2, C3, and C4, leaving the primary C6 hydroxyl free for glycosylation. For example, forming an isopropylidene acetal between C1/C2 and C3/C4 can achieve this.
- **Preparation of Donor:** A second D-glucose molecule is converted into a glycosyl donor. This involves protecting all hydroxyl groups (e.g., as acetates) and introducing a leaving group at the anomeric C1 position (e.g., a bromide).
- **Glycosylation (Coupling):** The protected acceptor (with a free C6-OH) and the glycosyl donor are reacted in the presence of a promoter (e.g., a silver or mercury salt). This forms the protected gentiobiose octaacetate.
- **Deprotection:** All protecting groups are removed in a final step (e.g., via Zemplén deacetylation using catalytic sodium methoxide), yielding pure gentiobiose.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Emil Fischer | Science History Institute [sciencehistory.org]
- 2. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [amp.chemicalbook.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. nobelprize.org [nobelprize.org]
- 6. thyroid.org [thyroid.org]
- 7. Gentiobiose [drugfuture.com]
- 8. chegg.com [chegg.com]
- 9. Solved Gentiobiose (D-Glc(B1-6)D-Glc) is a disaccharide | Chegg.com [chegg.com]
- 10. Write the Haworth structural formulae of the following Gentiobiose | Filo [askfilo.com]
- 11. CN107286207B - Synthesis method of gentiobiose - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Gentiobiose: From a Bitter Root to a Sweet Spot in Glycoscience]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130068#discovery-and-history-of-gentiobiose\]](https://www.benchchem.com/product/b130068#discovery-and-history-of-gentiobiose)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com